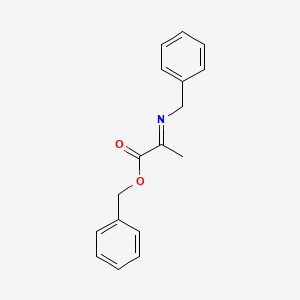

Benzyl (2E)-2-(benzylimino)propanoate

Beschreibung

Benzyl (2E)-2-(benzylimino)propanoate is an organic compound featuring a benzyl ester group and a benzylimino (C=N) moiety in the (2E)-configuration. The E geometry indicates that the higher-priority substituents on the imino double bond are on opposite sides, influencing steric and electronic interactions.

Eigenschaften

CAS-Nummer |

64712-14-7 |

|---|---|

Molekularformel |

C17H17NO2 |

Molekulargewicht |

267.32 g/mol |

IUPAC-Name |

benzyl 2-benzyliminopropanoate |

InChI |

InChI=1S/C17H17NO2/c1-14(18-12-15-8-4-2-5-9-15)17(19)20-13-16-10-6-3-7-11-16/h2-11H,12-13H2,1H3 |

InChI-Schlüssel |

CTGRWLSZIMVVBF-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=NCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2E)-2-(benzylimino)propanoate typically involves the condensation of benzylamine with an appropriate ester. One common method is the reaction of benzylamine with ethyl 2-oxo-2-phenylacetate under acidic or basic conditions to form the desired imine ester. The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction temperature is maintained between 25-50°C to ensure optimal yield.

Industrial Production Methods

Industrial production of Benzyl (2E)-2-(benzylimino)propanoate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Benzyl (2E)-2-(benzylimino)propanoate can undergo various chemical reactions, including:

Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.

Reduction: The imine group can be reduced to form the corresponding amine.

Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

Benzyl (2E)-2-(benzylimino)propanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Benzyl (2E)-2-(benzylimino)propanoate involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the benzyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The following table highlights key structural differences between Benzyl (2E)-2-(benzylimino)propanoate and its analogs:

Key Observations :

- The hydroxyimino group in ’s carbamate derivative is more polar and reactive than benzylimino, possibly influencing hydrogen-bonding interactions or oxidation sensitivity .

- Boc protection in ’s analog stabilizes the amino group during synthesis but requires deprotection for further reactivity .

Physical and Spectral Properties

Available data for analogs provide indirect insights:

- The methyl ester analog () exhibits a sharp singlet at δ 3.77 ppm for the methoxy group, whereas a benzyl ester would likely show aromatic proton signals near δ 7.0–7.5 ppm .

- The absence of Boc or allyl groups in the target compound simplifies its NMR spectrum but reduces steric protection of reactive sites.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.